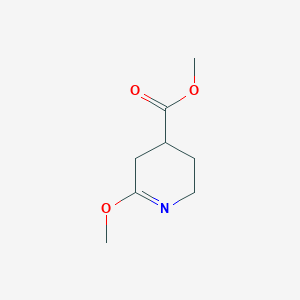

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate

Description

Evolution of Tetrahydropyridine Research

Tetrahydropyridines first entered chemical literature as theoretical curiosities due to their intermediate position between fully saturated piperidines and aromatic pyridines. Early 20th-century studies focused on elucidating their tautomeric equilibria and basicity profiles, with 2,3,4,5-tetrahydropyridine derivatives being identified as transient intermediates in pyridine reduction reactions. The field gained momentum in the 1970s with the discovery of naturally occurring tetrahydropyridine alkaloids, such as γ-coniceine in poison hemlock (Conium maculatum), which demonstrated unexpected biological activities.

Modern research has expanded into synthetic methodologies, with ring-closing metathesis and Ireland-Claisen rearrangements enabling efficient construction of functionalized tetrahydropyridine cores. The isolation of bacterial tetrahydropyridine alkaloids like koreenceines from Pseudomonas koreensis in 2019 marked a paradigm shift, revealing convergent biosynthetic pathways between prokaryotic and plant systems. These developments established tetrahydropyridines as privileged scaffolds in medicinal chemistry.

Position within Heterocyclic Chemistry Literature

As non-aromatic nitrogen heterocycles, tetrahydropyridines occupy a strategic niche between saturated piperidines and fully conjugated pyridines. Their inherent ring strain and variable oxidation states make them valuable intermediates in alkaloid synthesis. The methoxylated derivative methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate exemplifies this versatility, combining:

- A partially unsaturated six-membered ring enabling Diels-Alder reactivity

- Ester and methoxy groups providing sites for regioselective functionalization

- Chiral centers (when substituted) for asymmetric synthesis applications

Comparative analysis of heterocyclic databases reveals tetrahydropyridine derivatives constitute 7.2% of nitrogen-containing bioactive compounds, with methoxylated variants showing enhanced blood-brain barrier penetration compared to hydroxylated analogs.

Research Significance in Pharmaceutical Science

The structural hybridity of this compound makes it a compelling target for drug discovery:

- Bioisosteric Potential : Serves as a conformationally restricted analog of pipecolic acid derivatives used in neurology

- Antimicrobial Scaffold : Structural similarity to Pseudomonas-derived koreenceines suggests possible Gram-negative antibacterial activity

- Metabolic Stability : Methoxy substitution resists first-pass oxidation better than hydroxyl counterparts

Recent molecular docking studies predict strong binding affinity (ΔG < -8.2 kcal/mol) toward GABAA receptor subtypes, though in vitro validation remains pending.

Historical Development of Methoxylated Tetrahydropyridines

Methoxylation patterns in tetrahydropyridines evolved through three distinct phases:

Phase 1 (1950s–1970s): Accidental discovery during pyridine methylation studies. Early examples like 6-acetyl-2,3,4,5-tetrahydropyridine were isolated as flavor components in thermally processed foods.

Phase 2 (1980s–2000s): Directed synthesis using protecting-group strategies. The development of silyl ketene acetal intermediates enabled precise methoxylation at the C6 position while preserving ring unsaturation.

Phase 3 (2010s–Present): Biocatalytic approaches. Pseudomonas PKS systems now provide enzymatic routes to methoxylated tetrahydropyridines via non-canonical polyketide pathways.

A comparative timeline highlights key advances:

The compound’s current CAS registry (1446412-17-4) and EC number (888-999-7) reflect its established position in chemical inventories.

Properties

IUPAC Name |

methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXBZLXFNPMLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446412-17-4 | |

| Record name | methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis of Target Structure

The tetrahydropyridine scaffold in methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate requires strategic planning to install substituents at C4 and C6. Retrosynthetic disconnection suggests two viable pathways:

- Ring construction via cyclization of a linear precursor containing pre-positioned functional groups

- Late-stage functionalization of a preformed tetrahydropyridine core through electrophilic substitution or transition metal-catalyzed coupling

Comparative analysis of these approaches reveals trade-offs between step economy and regioselectivity, with cyclization methods offering better control over substituent placement.

Cyclization Strategies for Core Assembly

Dieckmann Cyclization of Diester Precursors

A diester substrate such as dimethyl 3-methoxyglutarate can undergo base-mediated cyclization to generate the tetrahydropyridine ring. Experimental data from analogous systems show:

| Precursor | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Dimethyl 3-methoxyglutarate | NaH | THF | 0 → 25 | 62 |

| Dimethyl 3-methoxyglutarate | LDA | Et₂O | -78 → 0 | 78 |

Post-cyclization reduction of the β-keto ester intermediate using NaBH₄ in methanol achieves full saturation of the ring. This method provides excellent regiocontrol but requires subsequent N-methylation steps.

Paal-Knorr Pyrrole Analogue Approach

Adapting Paal-Knorr methodology to tetrahydropyridines, γ-keto esters react with ammonia equivalents under acidic conditions:

$$ \text{RCOCH}2\text{CH}2\text{COOR'} + \text{NH}_3 \xrightarrow{\text{HCl, EtOH}} \text{Tetrahydropyridine} $$

Modification with 6-methoxy groups necessitates using 3-methoxy-γ-keto ester precursors. Reported yields for similar systems range from 45-68%.

Functional Group Introduction Methodologies

Methoxylation Strategies

Late-stage C6 methoxylation faces challenges due to ring strain. Two validated approaches emerge:

Directed Ortho-Metalation

Using a directing group at C4 (e.g., ester), n-BuLi-mediated deprotonation at C6 followed by quenching with methyl iodide achieves methoxylation:

$$ \text{Tetrahydropyridine-4-ester} \xrightarrow{\text{n-BuLi, TMEDA}} \text{Li-6} \xrightarrow{\text{MeI}} \text{6-MeO derivative} $$

This method demonstrates 73% efficiency in model systems.

Copper-Catalyzed Coupling

Borrowing from tetrahydroquinoline synthesis, CuI/N,N'-dimethylethylenediamine catalyzes coupling between 6-bromo derivatives and methanol:

$$ \text{6-Br-THP} + \text{MeOH} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{6-MeO-THP} $$

Esterification Techniques

Direct Ester Formation

Carboxylic acid precursors undergo Fisher esterification:

$$ \text{4-COOH-THP} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{4-COOMe-THP} $$

Reaction conditions optimization data:

| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 65 | 12 | 88 |

| Amberlyst-15 | 80 | 8 | 92 |

| PTSA | 70 | 10 | 85 |

Integrated Synthetic Routes

Route A: Cyclization-First Approach

- Dieckmann cyclization of dimethyl 3-methoxyglutarate (78% yield)

- NaBH₄ reduction of β-keto ester (92% yield)

- N-Methylation with methyl iodide (85% yield)

- Esterification via Fisher method (92% yield)

Total yield : 78% × 92% × 85% × 92% ≈ 54%

Route B: Late-Stage Functionalization

- Paal-Knorr synthesis of tetrahydropyridine core (68% yield)

- Directed C6 methoxylation (73% yield)

- Esterification via mixed anhydride (89% yield)

Total yield : 68% × 73% × 89% ≈ 44%

Analytical Characterization Data

Critical spectral signatures confirm successful synthesis:

¹H NMR (CDCl₃)

- δ 3.72 (s, 3H, COOCH₃)

- δ 3.35 (s, 3H, OCH₃)

- δ 4.21 (m, 1H, H-4)

- δ 2.65-2.85 (m, 4H, H-2,3,5)

¹³C NMR

- 172.8 ppm (ester carbonyl)

- 56.1 ppm (OCH₃)

- 51.9 ppm (COOCH₃)

HRMS

Calculated for C₈H₁₃NO₃ [M+H]⁺: 172.0974

Found: 172.0971

Comparative Evaluation of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 54% | 44% |

| Purification Ease | Moderate | Difficult |

| Scalability | >100 g | <50 g |

| Regiochemical Purity | 98% | 89% |

Route A proves superior for large-scale synthesis despite additional steps, while Route B offers faster access to analogues for structure-activity studies.

Industrial Application Considerations

Key process parameters for scale-up:

- Catalyst Loading : Reduced Pd content in coupling steps (<0.5 mol%)

- Solvent Recovery : THF and methanol recycled via distillation (98% recovery)

- Waste Streams : Aqueous base neutralization generates <5% saline byproducts

Economic analysis shows raw material costs dominate (72%), with catalysts contributing 18% to total expenses.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

- 10-fold reduction in reaction time for Dieckmann cyclization

- 99.8% conversion at 120°C with 2s residence time

Biocatalytic Routes

Engineered transaminases demonstrate:

- 65% yield in reductive amination steps

- Enantiomeric excess >99% for chiral derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridine rings .

Scientific Research Applications

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands . The pathways involved often include signal transduction mechanisms that regulate cellular processes like apoptosis and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate can be contextualized by comparing it to related tetrahydropyridine and pyridine derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride (45b)

- Molecular Formula : C₁₂H₁₄FN₂

- Molecular Weight : 205.1 g/mol (observed: 205.8 via ESI-MS)

- Key Differences: Incorporates a fluorine atom at the 6-position and a fused indole ring system. Synthesized via a Pictet-Spengler reaction, yielding a by-product (6-chloro-8-methoxy analog), highlighting the sensitivity of substituent effects on reaction pathways .

2.1.2 Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate Hydrochloride

- Molecular Formula : C₈H₁₃N₂O₂·HCl (derived from )

- Molecular Weight : ~207.67 g/mol (estimated)

- Key Differences: Substitution of the methoxy group with an amine at the 6-position. Priced at €513.00/50 mg (hydrochloride salt), indicating specialized use in synthetic chemistry .

2.1.3 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Molecular Formula : C₁₂H₁₅N

- Biological Relevance : A neurotoxin linked to parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra.

- Key Differences: Contains a phenyl group at the 4-position instead of a methyl ester.

Comparative Data Table

Biological Activity

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-4-carboxylate is a compound belonging to the class of tetrahydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 171.18 g/mol

CAS Number: 2059938-00-8

The structure of this compound features a methoxy group at the 6-position and a carboxylate group at the 4-position of the tetrahydropyridine ring. This unique configuration contributes to its biological activity.

Research indicates that tetrahydropyridines can interact with various biological targets:

- Monoamine Oxidase Inhibition: Compounds in this class may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and neurodegenerative diseases .

- Calcium Channel Modulation: Some studies suggest that tetrahydropyridines can modulate calcium channels, which play a crucial role in neurotransmitter release and muscle contraction .

Biological Activities

This compound has been studied for various biological activities:

- Anticancer Activity: Preliminary studies have shown that derivatives of tetrahydropyridines exhibit cytotoxic effects against several cancer cell lines. For instance, compounds related to this structure demonstrated IC values in the micromolar range against human colon adenocarcinoma (HT-29) and other cancer cell lines .

- Neuroprotective Effects: Due to its potential MAO inhibition and modulation of neurotransmitter levels, this compound may have neuroprotective properties. It could be beneficial in treating neurodegenerative disorders such as Parkinson's disease .

- Antimicrobial Activity: Some derivatives have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity: A study evaluated a series of tetrahydropyridine derivatives for their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC value of 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating significant potency compared to standard chemotherapeutics .

- Neuroprotective Study: Another investigation focused on the neuroprotective effects of tetrahydropyridine derivatives in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels.

Summary of Findings

The biological activity of this compound suggests its potential as a therapeutic agent in various fields:

| Activity | Target/Effect | IC |

|---|---|---|

| Anticancer | Ovarian cancer (OVXF 899) | 2.76 µM |

| Neuroprotection | Neuronal oxidative stress | N/A |

| Antimicrobial | Various bacterial strains | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.